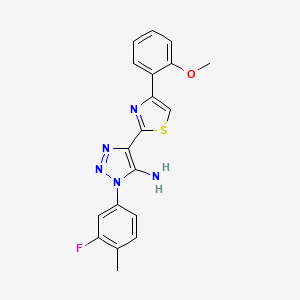
1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluoro-4-methylphenyl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C19H16FN5OS and its molecular weight is 381.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activities
Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives : Novel 1,2,4-triazole derivatives were synthesized and evaluated for their antimicrobial activities. Some of these compounds demonstrated good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).
Antimicrobial Activity of Eperezolid-like Molecules : A study explored the antimicrobial activities of eperezolid-like molecules, demonstrating significant anti-Mycobacterium smegmatis activity. This research underscores the potential of such compounds in addressing microbial infections (Yolal et al., 2012).
Anticancer Evaluation
- Anticancer Activity of Thiazol-4-amine Derivatives : A series of thiazol-4-amine derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The study found that all compounds exhibited good to moderate activity, suggesting their potential in cancer therapy (Yakantham et al., 2019).
Synthesis of Novel Compounds
- Catalyst- and Solvent-Free Synthesis : An efficient approach for the regioselective synthesis of a compound involving 1,2,4-triazole was developed under catalyst- and solvent-free conditions. This study demonstrates innovative methods for synthesizing structurally complex molecules, which could have various biological applications (Moreno-Fuquen et al., 2019).
Properties
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-5-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5OS/c1-11-7-8-12(9-14(11)20)25-18(21)17(23-24-25)19-22-15(10-27-19)13-5-3-4-6-16(13)26-2/h3-10H,21H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXUXIPDCQBSTMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=CC=C4OC)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide](/img/structure/B2767833.png)

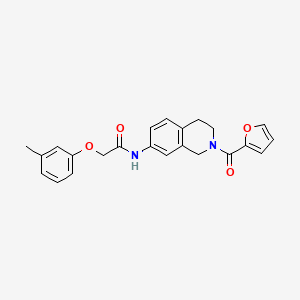
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2767842.png)
![2-[[1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2767845.png)
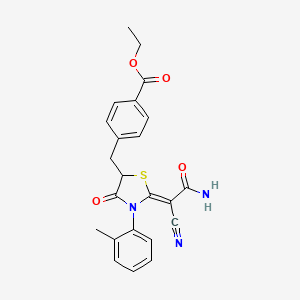
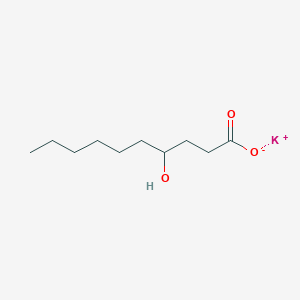
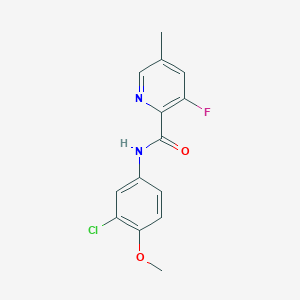
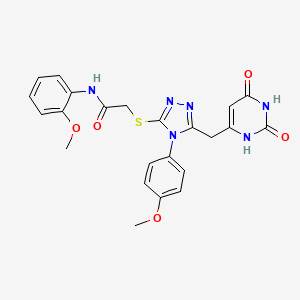
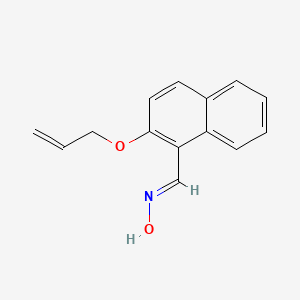
![4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2767853.png)
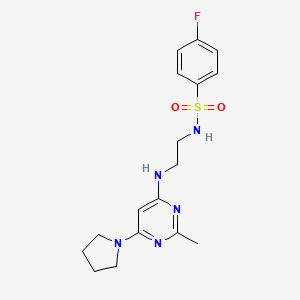
![N'-[(thiophen-2-yl)methyl]cyclopentanecarboximidamide hydrochloride](/img/structure/B2767855.png)
![8-Tert-butyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2767856.png)
